molecular formula C14H12N6O3 B2406668 (1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide CAS No. 477710-12-6

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide

Cat. No.: B2406668
CAS No.: 477710-12-6
M. Wt: 312.289
InChI Key: BKMRBYHXWXDJNA-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the searched resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Ligand Synthesis and Transition Metal Complexes

The synthesis of novel ligands like (3,5-dimethylpyrazol-1-yl-3′,5′-dimethylpyrazol-1-yl)methane and their use in creating transition metal complexes is a significant area of research. These complexes show dynamic behavior in solution and have applications in materials science, catalysis, and inorganic chemistry (Otero et al., 2003).

Magnetic Properties in Heterotrimetallic Compounds

Research into heterotrimetallic 1D chain-like compounds using 3d-3d'-4f metal ions reveals significant insights into magnetic interactions and single-chain magnetic behavior. These findings are pivotal for the development of new magnetic materials and in understanding magnetic phenomena at the molecular level (Yao et al., 2013).

Structural Insights from X-ray Crystallography

X-ray crystallography studies of compounds like 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole provide valuable insights into the structural properties of such molecules. This information is crucial for the design and synthesis of novel organic compounds with specific properties (Drew et al., 2007).

Catalytic Applications

The catalytic properties of compounds involving 3,5-dimethylpyrazoles are explored in various chemical reactions. For instance, their role in Michael additions of nitromethane highlights the potential for these compounds in organic synthesis and pharmaceutical applications (Itoh & Kanemasa, 2002).

Thermochromic and Photoresponsive Properties

Studies on cyanide-bridged Fe/Co square complexes demonstrate interesting thermochromic and photoresponsive behaviors. These findings have implications for developing materials with temperature-sensitive and light-sensitive properties, useful in sensors and switches (Zhang et al., 2014).

Cytotoxicity and Biological Applications

Research into bis(pyrazol-1-yl)-alkane derivatives and their cytotoxicity against certain cancer cells opens doors for potential therapeutic applications. Understanding the biological interactions of these compounds can lead to novel treatments for diseases (Zatonskaya et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Future Directions

The future directions for the study and application of this compound are not specified in the available resources .

Properties

IUPAC Name

(1E)-2-(3,5-dimethylpyrazol-1-yl)-N-(2-nitroanilino)-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O3/c1-9-7-10(2)19(18-9)14(21)12(8-15)17-16-11-5-3-4-6-13(11)20(22)23/h3-7,16H,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMRBYHXWXDJNA-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(=O)/C(=N/NC2=CC=CC=C2[N+](=O)[O-])/C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.